molecular formula C12H17NO5S B3126174 Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate CAS No. 331626-97-2

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate

Cat. No.: B3126174
CAS No.: 331626-97-2
M. Wt: 287.33 g/mol
InChI Key: SQLJLYBKFRCWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the methoxyphenyl and methylsulfonyl groups in the structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate typically involves the reaction of alanine derivatives with methoxyphenyl and methylsulfonyl reagents. A common synthetic route might include:

    Starting Materials: Alanine, 4-methoxyphenylamine, and methylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Alanine is first protected to prevent unwanted side reactions. The protected alanine is then reacted with 4-methoxyphenylamine to form an intermediate, which is subsequently treated with methylsulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the sulfonyl group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)valinate

Uniqueness

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-methoxy-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-9(12(14)18-3)13(19(4,15)16)10-5-7-11(17-2)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLJLYBKFRCWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Reactant of Route 2
Reactant of Route 2
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Reactant of Route 3
Reactant of Route 3
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Reactant of Route 4
Reactant of Route 4
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Reactant of Route 5
Reactant of Route 5
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Reactant of Route 6
Reactant of Route 6
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.